REACTION_CXSMILES
|
[Cl:1][C:2]([Cl:7])=CC(Cl)C.C[Si](C)(C)[O:10][C:11]([O:16][CH2:17][CH3:18])=[CH:12][CH:13]([CH3:15])[CH3:14].[CH2:21](O)[C@H:22](O)[C@H:23]1OC(=O)C(O)=C1O>C(Cl)Cl.[Cl-].[Zn+2].[Cl-]>[Cl:1][C:2]([Cl:7])=[CH:14][CH:13]([CH3:15])[CH:12]([CH:22]([CH3:23])[CH3:21])[C:11]([O:16][CH2:17][CH3:18])=[O:10] |f:4.5.6|
|
Name
|
|
Quantity
|
23.91 g
|
Type
|
reactant
|
Smiles
|
ClC(=CC(C)Cl)Cl
|
Name
|
1-trimethylsilyloxy-1-ethoxy-3-methyl-1-butene
|
Quantity
|
30.36 g
|
Type
|
reactant
|
Smiles
|
C[Si](OC(=CC(C)C)OCC)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
ketene acetal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
flask was equipped with a magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser, and N2 inlet tube
|
Type
|
CUSTOM
|
Details
|
The glassware was dried thoroughly
|
Type
|
WASH
|
Details
|
washed with 5×100 ml of 5% sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The methylene chloride was dried (MgSO4)
|
Type
|
DISTILLATION
|
Details
|
the residue vacuum distilled through a vigreux column
|
Reaction Time |
67 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC(=CC(C(C(=O)OCC)C(C)C)C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.41 g | |
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |